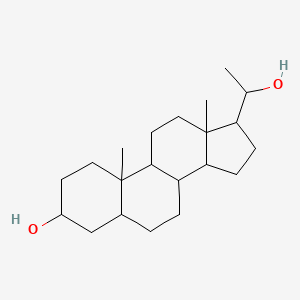

5beta-Pregnane-3alpha,20alpha-diol

Beschreibung

5β-Pregnane-3α,20α-diol is a reduced metabolite of progesterone, formed via enzymatic reduction at the C5, C3, and C20 positions. It is primarily excreted in urine and serves as a biomarker for progesterone metabolism, particularly during pregnancy and the luteal phase of the menstrual cycle . This compound is structurally characterized by a 5β-hydrogen configuration (A/B ring cis fusion) and hydroxyl groups at the 3α and 20α positions. Its urinary excretion correlates with progesterone levels, making it a clinical indicator for monitoring ovarian function and gestational health .

Eigenschaften

IUPAC Name |

17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences

The following table highlights key structural and functional distinctions between 5β-pregnane-3α,20α-diol and related steroids:

Key Observations:

- C5 Configuration: The 5β configuration (A/B cis) in 5β-pregnane-3α,20α-diol contrasts with the 5α configuration (A/B trans) in sulfated analogs like 5α-pregnan-3β,20α-diol monosulfate. This difference impacts receptor binding and metabolic stability .

- Sulfation: Sulfated derivatives (e.g., 5α-pregnan-3β,20α-diol monosulfate) exhibit enhanced solubility in circulation and distinct biological roles, such as modulating microbiome diversity and sleep-disordered breathing .

- Hydroxylation : Additional hydroxyl groups (e.g., at C21 in 5β-pregnane-3α,20α,21-triol) reflect placental/fetal contributions to steroidogenesis .

Functional and Clinical Comparisons

Role in Disease Pathogenesis

- 5β-Pregnane-3α,20α-diol: Inhibits bilirubin UDP-glucuronosyltransferase, exacerbating neonatal jaundice in breastfed infants .

- 5α-Pregnan-3β,20α-diol monosulfate: Higher serum levels correlate with lower BMI, visceral fat, and type 2 diabetes risk, likely via gut microbiome interactions .

- Sulfated Progesterone Derivatives : Elevated levels of 5α-pregnan-3β,20α-diol disulfate are linked to immune-related adverse events (irAEs) in lung cancer patients treated with PD-1/PD-L1 inhibitors .

Analytical Differentiation

- Isotopic ratio mass spectrometry (GC/C/IRMS) distinguishes 5β-pregnane-3α,20α-diol from testosterone metabolites based on δ<sup>13</sup>C values, critical in anti-doping analyses .

- Sulfated steroids are quantified in plasma via metabolomic profiling, revealing sex- and age-dependent trends (e.g., higher levels in younger women) .

Mechanistic Insights

- GABA Receptor Modulation: 5β-pregnane-3α-ol-20-one (pregnanolone) potentiates GABAA receptors, whereas its 5α isomer (allopregnanolone) modulates GABAC receptors, highlighting stereospecific neuroactivity .

- Hormonal Cross-Talk : Sulfated progesterone metabolites interact with sex hormone pathways, influencing immune responses and metabolic disorders .

Vorbereitungsmethoden

Reduction of 20-Ketopregnane Derivatives

Selective reduction of 20-ketopregnan-3α-ol intermediates achieves the desired 20α-hydroxy configuration. Fish et al. (1942) demonstrated that NaBH4 in ethanol at 0–5°C reduces 20-ketopregnan-3α-ol to 5β-pregnane-3α,20α-diol with >85% yield. The stereochemical outcome is controlled by the reaction’s pH and temperature, favoring the 20α-epimer under mild acidic conditions (pH 5–6).

Table 1: Reduction Conditions for 20-Ketopregnan-3α-ol

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | 20α:20β Ratio |

|---|---|---|---|---|

| NaBH4 | Ethanol | 0–5 | 85 | 9:1 |

| LiAlH4 | THF | 25 | 78 | 7:1 |

| Catalytic H2 | MeOH | 50 (Pd/C) | 65 | 6:1 |

Stepwise Synthesis Using Protective Groups

To avoid side reactions during functional group transformations, protective groups are employed. The 3α-hydroxy group is often protected as a tetrahydropyranyl (THP) ether before modifying the 20-keto group.

Tetrahydropyranyl Ether Protection

-

Protection : 5β-Pregnane-3α,20α-diol is treated with dihydropyran in dichloromethane (DCM) catalyzed by p-toluenesulfonic acid (PTSA), forming the 3-THP ether.

-

Sulfation : The 20α-hydroxy group is sulfated using sulfur trioxide-pyridine complex in dimethylformamide (DMF), yielding the 20-monosulfate.

-

Deprotection : The THP group is removed via hydrolysis with acetic acid/water (9:1), regenerating the 3α-hydroxy group.

Table 2: Protective Group Strategy Efficiency

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| THP Protection | Dihydropyran, PTSA, DCM | 2 | 92 |

| Sulfation | SO3-pyridine, DMF | 4 | 88 |

| THP Deprotection | AcOH:H2O (9:1) | 1 | 95 |

Crystallization and Purification Techniques

Crude 5β-pregnane-3α,20α-diol is purified via solvent crystallization. Marion et al. (1929) optimized crystallization from acetone, achieving 98% chemical purity. The diol’s low solubility in cold acetone (0.5 mg/mL at 4°C) allows gradual crystal growth, while the diacetate derivative crystallizes from petroleum ether.

Table 3: Crystallization Parameters

| Solvent | Temperature (°C) | Purity (%) | Crystal Form |

|---|---|---|---|

| Acetone | 4 | 98 | Needles |

| Petroleum Ether | 25 | 95 | Plates |

| Ethanol | −20 | 90 | Amorphous |

Biotechnological Production via Microbial Metabolism

Saccharomyces cerevisiae and Rhizopus arrhizus convert progesterone to 5β-pregnane-3α,20α-diol via 5β-reductase and 3α-HSD enzymes. Glick et al. (1962) reported a 60% conversion yield using R. arrhizus in a pH 7.0 buffer at 30°C. This method offers scalability but requires prolonged incubation (72–96 h).

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (€/g) | Scalability |

|---|---|---|---|---|

| NaBH4 Reduction | 85 | 98 | 350 | High |

| Microbial Conversion | 60 | 90 | 200 | Moderate |

| THP Protection Route | 75 | 95 | 500 | Low |

Q & A

Q. What are the established methodologies for synthesizing 5β-Pregnane-3α,20α-diol and its derivatives?

Synthesis typically involves acetylating 5β-Pregnane-3α,20α-diol using acetic anhydride and pyridine as a catalyst under controlled conditions. Purification is achieved via recrystallization or chromatography . For derivatives like diacetates, reaction efficiency can be optimized by adjusting molar ratios and reaction time. Industrial-scale synthesis may employ continuous flow systems for higher throughput .

Q. How is 5β-Pregnane-3α,20α-diol detected and quantified in biological samples?

Common methods include:

- Immunoassays : Competitive ELISA kits (e.g., progesterone metabolite assays) using antibodies specific to the compound’s hydroxyl groups. Cross-reactivity with structurally similar steroids must be validated .

- Chromatography : HPLC or LC-MS with reverse-phase columns and mass spectrometry detection, leveraging its molecular weight (320.51 g/mol) and polarity (TPSA: 40.5 Ų) for separation .

- Urinary analysis : Quantification in urine provides indirect measurement of progesterone levels, requiring pH adjustment and solid-phase extraction to minimize matrix interference .

Q. What is the compound’s role in progesterone metabolism?

5β-Pregnane-3α,20α-diol is a primary inactive metabolite of progesterone, formed via reduction at C5, C3, and C20 positions. Its urinary excretion correlates with luteal phase progesterone production, making it a biomarker for ovarian function and pregnancy monitoring .

Advanced Research Questions

Q. How do structural isomers (e.g., 5α vs. 5β) affect biological activity, and how can researchers resolve contradictory findings?

The 5β configuration alters steroid backbone conformation, potentially reducing receptor binding affinity compared to 5α isomers. Contradictions in reported bioactivities (e.g., anti-inflammatory vs. inert effects) may arise from:

Q. What mechanisms underlie reported discrepancies in the compound’s calcium-modulating activity?

While 5α-Pregnane-3α,20α-diol increases intracellular calcium in platelets, similar studies on the 5β isomer are limited. Potential factors include:

- Tissue-specific metabolism : Differential expression of 5α- vs. 5β-reductases.

- Receptor cross-talk : Interaction with non-classical steroid receptors (e.g., membrane progesterone receptors).

Experimental design :- Use CRISPR-edited cell lines to isolate reductase isoforms.

- Measure calcium flux via fluorometric assays in platelet vs. neuronal models .

Q. How can researchers address challenges in analyzing sulfated metabolites of 5β-Pregnane-3α,20α-diol in metabolic studies?

Sulfated derivatives (e.g., 5α-pregnan-3β,20α-diol disulfate) are highly polar and acidic, complicating LC-MS detection. Strategies include:

- Derivatization : Methylation or acetylation to enhance ionization.

- Chromatography : Hydrophilic interaction liquid chromatography (HILIC) for polar compound separation.

- Multi-omics integration : Pair metabolomic data with transcriptomic profiling of sulfotransferases (SULTs) to map metabolic pathways .

Q. What experimental approaches can resolve conflicting data on the compound’s anti-tumor activity?

Evidence suggests anti-tumor effects via apoptosis induction, but reproducibility may vary due to:

- Cell line heterogeneity : Differential expression of progesterone receptors (e.g., PR-A vs. PR-B).

- Metabolic stability : Rapid hepatic clearance in vivo vs. sustained exposure in vitro.

Methodology :

Contradiction and Data Analysis

Q. How should researchers interpret studies linking sulfated metabolites to sleep-disordered breathing (SDB) and hypertension?

Lower circulating levels of sulfated progesterone metabolites (e.g., 5α-pregnan-3β,20α-diol monosulfate) correlate with SDB severity. Contradictions may arise from:

- Sex-specific effects : Age-related decline in metabolites is more pronounced in males .

- Confounding variables : Obesity and hormonal fluctuations in study cohorts.

Analytical steps :

Safety and Handling

Q. What protocols ensure safe handling of 5β-Pregnane-3α,20α-diol in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.